ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a fluorobenzyl group, and an ethyl ester moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the thienopyrimidine intermediate.
Acetylation and Esterification: The final steps involve the acetylation of the intermediate compound followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: Shares the fluorobenzyl group but lacks the thienopyrimidine core.
4-Fluorobenzylamine: Contains the fluorobenzyl group but differs in its overall structure and functional groups.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
Uniqueness
Ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is unique due to its combination of a thienopyrimidine core, fluorobenzyl group, and ethyl ester moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H20FN3O5S |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20FN3O5S/c1-2-33-23(31)16-5-9-18(10-6-16)26-20(29)14-27-19-11-12-34-21(19)22(30)28(24(27)32)13-15-3-7-17(25)8-4-15/h3-12H,2,13-14H2,1H3,(H,26,29) |
InChI Key |
FAVPSKZGQHRFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
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